1-{3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[2-(cyclohex-1-en-1-yl)ethyl]piperidine-4-carboxamide is a complex organic compound with the CAS number 1185113-39-6. This compound belongs to the class of thienopyrimidines, which are known for their diverse biological activities. The molecular formula is , and it has a molecular weight of approximately 422.54 g/mol. The compound is characterized by its unique structural features, including a thieno[3,2-d]pyrimidine core and a piperidine moiety.
The synthesis of 1-{3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[2-(cyclohex-1-en-1-yl)ethyl]piperidine-4-carboxamide typically involves multi-step synthetic pathways that may include:
Technical details such as reaction conditions (temperature, solvent, catalysts) are crucial for optimizing yield and purity.
The molecular structure of 1-{3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[2-(cyclohex-1-en-1-yl)ethyl]piperidine-4-carboxamide can be represented using various chemical notation systems:
O=C(C1CCN(CC1)c1nc2ccsc2c(=O)n1Cc1ccccc1)NCC1CC1This notation encapsulates the arrangement of atoms and bonds in the molecule. The presence of sulfur in the thienopyrimidine ring contributes to its unique chemical properties.
Key features include:
The compound can participate in various chemical reactions due to its functional groups:
These reactions are vital for understanding the reactivity and potential modifications of this compound in synthetic chemistry.
Understanding its specific interactions requires further biological assays and studies.
Key properties of 1-{3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[2-(cyclohex-1-en-1-yl)ethyl]piperidine-4-carboxamide include:
| Property | Value |
|---|---|
| Molecular Weight | 422.54 g/mol |
| Solubility | Not specified |
| Melting Point | Not specified |
| Appearance | Not specified |
These properties are essential for understanding the compound's behavior in different environments and its potential applications.
The compound has potential applications in various scientific fields:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4